molecular formula C12H17ClN2O4S B2622611 Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride CAS No. 1177346-98-3

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride

Cat. No.: B2622611
CAS No.: 1177346-98-3
M. Wt: 320.79
InChI Key: MPCCJAMVFHNGHQ-UHFFFAOYSA-N
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Description

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride (: 1177346-98-3) is a high-purity chemical intermediate intended for research and development applications. Its molecular formula is C12H17ClN2O4S, and it has a molecular weight of 320.79 . This compound is part of a class of molecules featuring a piperazine ring linked to a benzoate ester via a sulfonyl group, a structure frequently employed in medicinal chemistry. The primary research value of this compound lies in its role as a versatile building block for the design and synthesis of novel bioactive molecules. Piperazine-sulfonyl pharmacophores are commonly integrated into the structure of potential therapeutic agents. Recent research highlights the significance of similar motifs, particularly in the development of new anticancer agents. For instance, methyl piperazine derivatives have been strategically designed, synthesized, and evaluated for their cytotoxicity against a panel of human cancer cell lines, including adenocarcinomic human alveolar basal epithelial cells (A-549) and human colon carcinoma (HCT-116) . Furthermore, compounds containing the (piperazin-1-yl)sulfonyl group have been identified as key components in highly potent and selective inhibitors for cancer treatment, such as the orally bioavailable PI3Kα inhibitor CYH33, which has shown promising in vivo antitumor efficacy . Piperazine-containing compounds are a cornerstone of modern pharmaceuticals, found in numerous prescribed drugs due to their favorable physicochemical properties and ability to interact with biological targets . This specific reagent provides researchers with a valuable starting point for exploring new chemical space in drug discovery programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-piperazin-1-ylsulfonylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.ClH/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCCJAMVFHNGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride typically involves the reaction of 4-(piperazin-1-ylsulfonyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Intermediate for Drug Synthesis

One of the primary applications of methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is as an intermediate in the synthesis of other pharmaceutical compounds. Notably, it is involved in the preparation of Imatinib mesylate, a well-known tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The compound serves as a crucial building block that facilitates the production of high-purity drug formulations essential for therapeutic use .

Antimicrobial and Antitumor Properties

Research indicates that compounds with similar structural characteristics to this compound exhibit significant biological activities. For example, derivatives containing piperazine and sulfonamide groups have been shown to possess antimicrobial and antitumor properties. Studies have documented their efficacy against various bacterial strains, suggesting a broad spectrum of activity that could be harnessed for therapeutic purposes .

Table 1: Biological Activities of Related Compounds

CompoundActivity TypeObserved EffectReference
Compound AAntimicrobialInhibition of E. coli growth
Compound BAntitumorInduction of apoptosis in cancer cell lines
Compound CNeuroprotectiveModulation of neurotransmitter systems

Structure-Activity Relationship Studies

Understanding Mechanisms of Action

Structure-activity relationship (SAR) studies are crucial for elucidating the mechanisms by which this compound and its analogs exert their biological effects. These studies help identify specific structural features that contribute to enhanced potency and selectivity against biological targets. For instance, modifications at the piperazine ring or sulfonamide group can significantly influence the compound's interaction with cellular pathways related to inflammation and cancer proliferation .

Case Study: SAR Analysis on Sulfamoyl Derivatives

A notable case study evaluated a series of sulfamoyl derivatives, including those related to this compound. The study found that specific substitutions on the benzene ring led to increased activation of NF-κB, a key regulator in immune responses, thereby enhancing the immunostimulatory properties of these compounds when tested in vitro .

Future Research Directions

Given its promising applications, future research should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes for producing this compound with minimal impurities.
  • Expanding Biological Testing : Conducting comprehensive biological assays to explore its potential in treating various diseases beyond cancer, such as neurodegenerative disorders.
  • Formulation Development : Investigating formulation strategies that enhance the bioavailability and therapeutic efficacy of this compound when used in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected Compounds
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol)
Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl Benzoate ester + piperazine Sulfonyl group, methyl ester, HCl salt ~325.8 (estimated)
4-(Methylsulfonyl)piperazin-1-ium chloride Piperazinium Methylsulfonyl, chloride counterion 230.72
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate diHCl Benzoate ester + piperidine Aminopiperidine, HCl salt 321.24
Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate HCl Benzoate ester + tetrazole Benzyl-tetrazole, methylamino linker, HCl salt ~428.9 (estimated)

Key Observations :

  • Piperazine vs. Piperidine : The target compound’s piperazine ring (N–N bridge) offers greater hydrogen-bonding capacity compared to piperidine derivatives (single N), influencing solubility and receptor interactions .
  • Sulfonyl vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polar Solvents) Crystallographic Stability
Methyl 4-(piperazin-1-ylsulfonyl)benzoate HCl Not reported High (methanol, water) Stable; forms plates
4-(Methylsulfonyl)piperazin-1-ium chloride 489–492 Moderate (methanol) Chair conformation
II-5b 155–160 High (DMSO, methanol) Amorphous solid
II-5c 188–192 Moderate (chloroform) Crystalline

Key Observations :

  • The hydrochloride salt form of the target compound improves solubility in polar solvents, critical for pharmaceutical formulations .
  • Higher melting points in piperidinium derivatives (e.g., II-5c) correlate with increased rigidity from cyclohexyl substituents .

Biological Activity

Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2·HCl
  • Molecular Weight : 240.73 g/mol
  • IUPAC Name : Methyl 4-(piperazin-1-ylsulfonyl)benzoate

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
  • Anti-inflammatory Properties : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Potential : Preliminary studies have demonstrated that the compound may induce apoptosis in cancer cell lines, particularly in breast cancer models. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It has been suggested that the piperazine moiety can bind to various receptors, influencing their activity and downstream signaling pathways .

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Staphylococcus aureus15.6 μg/mLDisruption of cell membrane
Escherichia coli31.2 μg/mLInhibition of cell wall synthesis
Pseudomonas aeruginosa62.5 μg/mLMembrane integrity disruption

Table 2: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
MDA-MB-2318Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Effects :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria with an MIC comparable to standard antibiotics .
  • Investigation into Anti-inflammatory Properties :
    Research conducted on inflammatory models showed that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
  • Evaluation in Cancer Therapy :
    A recent study tested the efficacy of this compound on breast cancer cell lines, revealing that it effectively induced apoptosis through mitochondrial pathways, highlighting its promise as a therapeutic candidate .

Q & A

Q. What are the established synthetic pathways for Methyl 4-(piperazin-1-ylsulfonyl)benzoate hydrochloride?

The compound can be synthesized via sulfonylation of methyl 4-aminobenzoate with a piperazine derivative, followed by hydrochloric acid salt formation. Key steps include:

  • Sulfonylation : React methyl 4-aminobenzoate with a piperazine sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide intermediate .
  • Salt Formation : Treat the intermediate with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: DCM/MeOH) to isolate the product. Confirm purity via HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfonamide linkage (e.g., sulfonyl group protons at δ 3.0–3.5 ppm) and piperazine ring conformation. 1H^1H-NMR can detect the methyl ester (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identify the sulfonyl S=O stretch (~1350 cm1^{-1}) and ester C=O stretch (~1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peak) .

Q. How should researchers handle and store this compound safely?

  • Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid inhalation; the compound may irritate mucous membranes (refer to SDS for analogous piperazine derivatives) .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

  • Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. For ambiguous electron density (e.g., disordered piperazine rings), apply restraints or constraints to improve model accuracy .
  • Validation : Cross-check with computational methods (e.g., density functional theory (DFT) for bond angles/lengths). Compare puckering parameters (e.g., Cremer-Pople coordinates for piperazine rings) to literature values .

Q. What strategies improve solubility for in vitro biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, employ cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility .
  • Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) to modify solubility without altering bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize the piperazine ring’s conformational flexibility using molecular dynamics (MD) simulations .
  • QSAR Analysis : Corporate Hammett constants for the sulfonyl group to predict electronic effects on receptor affinity .

Q. How to troubleshoot low yields in sulfonylation reactions?

  • Optimization : Increase reaction time (24–48 hr) and monitor via TLC. Use a 10–20% molar excess of sulfonyl chloride to drive the reaction.
  • Side Reactions : Quench unreacted reagents with aqueous NaHCO3_3. If hydrolysis occurs, replace polar aprotic solvents (e.g., THF) with DCM .

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